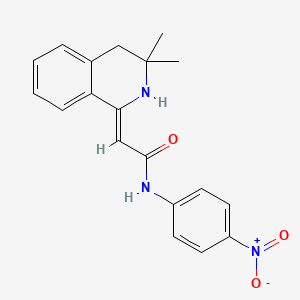![molecular formula C11H9NO3S3 B5907565 2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound that belongs to the thiazolidinedione class of drugs. It is also known as pioglitazone, which is a medication used to treat type 2 diabetes. Pioglitazone works by decreasing insulin resistance in the body, which helps to control blood sugar levels.
Mécanisme D'action
Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Pioglitazone also reduces hepatic glucose production and increases insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
Pioglitazone has been shown to have a number of biochemical and physiological effects. These include:
- Improved insulin sensitivity and glucose metabolism
- Reduced hepatic glucose production
- Increased insulin secretion from pancreatic beta cells
- Anti-inflammatory effects
- Anti-atherogenic effects
- Anti-tumor effects
- Inhibition of angiogenesis
Avantages Et Limitations Des Expériences En Laboratoire
Pioglitazone has several advantages and limitations for lab experiments. Some of the advantages include:
- Well-established synthesis method
- Extensive research on its mechanism of action and therapeutic effects
- Availability of animal models for studying its effects
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Potential for off-target effects, which can complicate interpretation of results
- Ethical concerns related to the use of animal models for studying its effects
Orientations Futures
There are several future directions for research on pioglitazone. Some of these include:
- Further investigation of its anti-tumor effects and potential use in cancer treatment
- Development of more effective delivery methods to improve its solubility and bioavailability
- Investigation of its effects on other metabolic pathways and diseases, such as Alzheimer's disease and fatty liver disease
- Exploration of its potential use in combination therapy with other drugs for improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of pioglitazone involves a multi-step process that begins with the reaction of 2-bromo-4'-methylbiphenyl with thionyl chloride to form 2-chloro-4'-methylbiphenyl. This compound is then reacted with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-4'-methylbiphenyl-2-carbaldehyde. The aldehyde group is then reduced to form 2-(2-thienyl)-4'-methylbiphenyl-2-methanol, which is then reacted with thionyl chloride to form 2-(2-thienyl)-4'-methylbiphenyl-2-methylsulfonyl chloride. This compound is then reacted with 2-aminothiazoline to form pioglitazone.
Applications De Recherche Scientifique
Pioglitazone has been extensively studied for its potential therapeutic effects in various diseases, including type 2 diabetes, cardiovascular disease, and cancer. In type 2 diabetes, pioglitazone has been shown to improve insulin sensitivity and glucose metabolism, leading to better glycemic control. Pioglitazone has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention of cardiovascular disease. In cancer, pioglitazone has been shown to have anti-tumor effects and to inhibit angiogenesis, which may be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S3/c1-6(10(14)15)12-9(13)8(18-11(12)16)5-7-3-2-4-17-7/h2-6H,1H3,(H,14,15)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCTXYOBPGILAL-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5907521.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)

![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)